Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

Catalog No.
S947441
CAS No.
2098090-87-8
M.F
C11H18N2O2
M. Wt
210.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)meth...

CAS Number

2098090-87-8

Product Name

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

IUPAC Name

azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C11H18N2O2/c14-10(9-5-12-6-9)13-3-1-11(2-4-13)7-15-8-11/h9,12H,1-8H2

InChI Key

QFTBATWRJDWWIP-UHFFFAOYSA-N

SMILES

C1CN(CCC12COC2)C(=O)C3CNC3

Canonical SMILES

C1CN(CCC12COC2)C(=O)C3CNC3

This compound is likely a synthetic molecule containing a seven-membered ring system with two nitrogen atoms (one in an azetidine ring and another in the spirocyclic system) and one oxygen atom. A methyl ketone group (CH3-CO-) is attached to the azetidine ring.


Molecular Structure Analysis

The key features of the molecule include:

  • Spirocyclic Ring System: The molecule possesses a unique seven-membered ring system with two nitrogen atoms, where one carbon atom is shared between the azetidine ring and the larger ring. This spirocyclic structure can lead to interesting conformational rigidity and potentially unique reactivity compared to acyclic analogs.
  • Azetidine Ring: The presence of an azetidine ring, a four-membered ring with one nitrogen atom, introduces a heterocyclic character to the molecule. This ring can participate in hydrogen bonding and may influence its reactivity and biological properties.
  • Methyl Ketone Group: The carbonyl group (C=O) of the methyl ketone can participate in various reactions, such as nucleophilic addition and condensation reactions. This functionality can be a site for further modification to generate new derivatives.

Chemical Reactions Analysis

  • Nucleophilic Addition to the Carbonyl Group: The carbonyl group can react with nucleophiles like amines or alcohols to form imines or hemiacetals, respectively. These reactions can be used to introduce new functionalities or create new derivatives.

Equation:

R-NH2 + CH3-CO-R’ → R-N=C-CH3-R’ + H2O (Imine formation)

  • Condensation Reactions: The methyl ketone can participate in aldol condensation or Claisen condensation reactions with other carbonyl compounds to form more complex molecules.

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid or viscous liquid at room temperature due to the presence of the polar azetidine ring and carbonyl group.
  • Solubility: Potentially soluble in polar organic solvents like ethanol or dimethylformamide due to the ability to form hydrogen bonds. Solubility in water may depend on the overall lipophilicity of the molecule.
  • Stability: The molecule may be susceptible to hydrolysis under acidic or basic conditions due to the presence of the amide bond in the azetidine ring and the ester linkage (if present) in the spirocyclic system.
  • Potential for Skin and Eye Irritation: The presence of the carbonyl group suggests potential for irritation to the skin and eyes.
  • Unknown Toxicity: Without specific data, it is advisable to handle the compound with care and wear appropriate personal protective equipment (PPE) like gloves and safety glasses.

XLogP3

-0.7

Dates

Modify: 2023-08-16

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